1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, often involves innovative methods to incorporate functional groups that enhance the molecule's reactivity and utility. For instance, the use of palladium-catalyzed Sonogashira coupling reactions and subsequent annulation with silver-mediated reactions allows for the functionalization of pyrrole-3-carbaldehydes with diverse substituents, offering a flexible approach to constructing such complex molecules (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using crystallographic techniques, which reveal the arrangement of atoms within the molecule and provide insight into its chemical behavior. For example, the crystal structure analysis of similar compounds has shown the significance of intermolecular interactions in determining the molecule's stability and reactivity (Chumakov et al., 2014).
Chemical Reactions and Properties
Pyrrole compounds can undergo various chemical reactions, including nucleophilic substitution, condensation, and hydrogenation, due to the presence of reactive sites such as the carbaldehyde group. These reactions are crucial for further modifications and applications of the molecule in different chemical contexts (Singh et al., 2014).
Physical Properties Analysis
The physical properties of 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the bromophenyl group, in particular, can affect the compound's polarity and, thus, its solubility in various solvents. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, including its reactivity towards other chemical species, are defined by its functional groups. The carbaldehyde group, for example, makes it a potential candidate for condensation reactions and other chemical transformations that can lead to the synthesis of complex organic molecules (Gatti et al., 2010).
Scientific Research Applications
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Scientific Field: Organic Chemistry
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Scientific Field: Organic Synthesis
- Application : A new and versatile one-pot strategy has been developed to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .
- Method of Application : The method involves reacting secondary alcohols with Ammonium Bromide and Oxone in a one-pot synthesis to produce alpha-Bromoketones .
- Results or Outcomes : This method provides a new and efficient way to synthesize alpha-Bromoketones, which are useful intermediates in organic synthesis .
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Scientific Field: Medicinal Chemistry
- Application : The synthesis of intermediate and target derivatives (d1–d9) were carried out using p-bromoacetophenone and thiourea .
- Method of Application : Initially, p-bromoacetophenone and thiourea were reacted in the presence of catalyst iodine to afford the intermediate 4-(4-bromophenyl) thiazol-2-amine. The intermediate was further reacted with chloroacetyl chloride to generate the target derivatives .
- Results or Outcomes : The synthesized compounds were likely tested for their biological significance, although the exact results were not specified in the source .
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Scientific Field: Organic Chemistry
- Application : Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. They are viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
- Method of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results or Outcomes : There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .
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Scientific Field: Organic Synthesis
- Application : A palladium-catalyzed synthesis method of fluorenones has been developed .
- Method of Application : A variety of bis (2-bromophenyl)methanols could undergo the reaction smoothly in the presence of Pd (OAc)2, affording a series of fluorenones in moderate to good yields (two steps) .
- Results or Outcomes : This method provides a new and efficient way to synthesize fluorenones, which are useful intermediates in organic synthesis .
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Scientific Field: Organic Chemistry
- Application : Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. They may be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
- Method of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results or Outcomes : There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .
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Scientific Field: Organic Synthesis
- Application : A palladium-catalyzed synthesis method of fluorenones has been developed .
- Method of Application : A variety of bis (2-bromophenyl)methanols could undergo the reaction smoothly in the presence of Pd (OAc) 2, affording a series of fluorenones in moderate to good yields (two steps) .
- Results or Outcomes : This method provides a new and efficient way to synthesize fluorenones, which are useful intermediates in organic synthesis .
properties
IUPAC Name |
1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLVJTIMOZSLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358228 | |
Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
662154-13-4 | |
Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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